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Compound of Interest

Compound Name: tert-Butyl benzylglycinate

Cat. No.: B2734447 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of tert-butyl benzylglycinate,

via its N-benzylidene Schiff base, as a versatile glycine enolate equivalent for the asymmetric

synthesis of α-amino acids. This methodology is of significant interest in drug discovery and

development for the creation of novel amino acid derivatives.

Introduction
The asymmetric synthesis of non-proteinogenic α-amino acids is a cornerstone of modern

medicinal chemistry. Glycine, being the simplest amino acid, provides a powerful template for

the introduction of various side chains. However, the direct alkylation of glycine enolates is

challenging due to the propensity for over-alkylation and racemization. The use of a Schiff base

derived from tert-butyl glycinate and an aromatic aldehyde, such as benzaldehyde (forming

tert-butyl N-benzylideneglycinate), provides a robust solution. The resulting imine acidifies the

α-protons, facilitating stereoselective alkylation. The tert-butyl ester and the N-benzylidene

group can be subsequently cleaved under acidic conditions to yield the desired α-amino acid.

Core Concepts and Reaction Pathway
The overall strategy involves three key steps:

Formation of the Schiff Base: Tert-butyl glycinate is condensed with benzaldehyde to form

the tert-butyl N-benzylideneglycinate. This intermediate serves as the glycine enolate
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precursor.

Diastereoselective Alkylation: The Schiff base is deprotonated using a suitable base to form

the enolate, which is then alkylated with an electrophile. The stereochemical outcome of this

step can be controlled through the use of chiral auxiliaries or chiral phase-transfer catalysts.

Deprotection: The N-benzylidene and tert-butyl ester protecting groups are removed by

acidic hydrolysis to yield the final α-amino acid.
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Quantitative Data Summary
The following table summarizes representative yields and enantiomeric excesses (ee) for the

alkylation of tert-butyl N-benzylideneglycinate under various conditions.

Electrophile
(R-X)

Catalyst/Base
System

Yield (%)
Enantiomeric
Excess (ee %)

Reference

Benzyl bromide

(S,S)-3,4,5-

Trifluorophenyl-

NAS bromide /

50% KOH

95 91 (R) [1]

Allyl bromide

O-Allyl-N-(9-

anthracenylmeth

yl)cinchonidinium

bromide / 1M

KOH

88 85 (S) [2][3]

n-Butyl bromide
LDA / THF, -78

°C
85

N/A (racemic

without chiral

auxiliary)

[4]

Ethyl iodide
(S)-BINAP-Pd(0)

/ NaH
75 88 (S) [5]

Isopropyl iodide

Chiral Ni(II)

complex /

NaOMe

92 >95 (S) [6][7]

Experimental Protocols
Protocol 1: Synthesis of Tert-butyl N-
benzylideneglycinate
This protocol describes the formation of the Schiff base from tert-butyl glycinate hydrochloride.

Materials:
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Tert-butyl glycinate hydrochloride

Benzaldehyde

Triethylamine (TEA)

Dichloromethane (DCM)

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

To a solution of tert-butyl glycinate hydrochloride (1 equivalent) in dichloromethane, add

triethylamine (1.1 equivalents) at 0 °C.

Stir the mixture for 15 minutes at 0 °C.

Add benzaldehyde (1.1 equivalents) dropwise to the reaction mixture.

Allow the reaction to warm to room temperature and stir for 12-18 hours.

Monitor the reaction progress by thin-layer chromatography (TLC).

Upon completion, wash the reaction mixture with water and then with brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under

reduced pressure to yield the crude tert-butyl N-benzylideneglycinate.

The crude product can often be used in the next step without further purification. If

necessary, it can be purified by column chromatography on silica gel.
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Protocol 2: Asymmetric Alkylation using Phase-Transfer
Catalysis (PTC)
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This protocol details the enantioselective alkylation of the Schiff base using a chiral phase-

transfer catalyst.[1][2][3]

Materials:

Tert-butyl N-benzylideneglycinate

Alkyl halide (e.g., benzyl bromide)

Chiral phase-transfer catalyst (e.g., a cinchonidinium salt)

Toluene

Aqueous potassium hydroxide (KOH) solution (50% w/v)

Procedure:

Dissolve tert-butyl N-benzylideneglycinate (1 equivalent) and the chiral phase-transfer

catalyst (0.01-0.1 equivalents) in toluene.

Cool the mixture to 0 °C in an ice bath.

Add the alkyl halide (1.1 equivalents) to the mixture.

Add the aqueous KOH solution and stir the biphasic mixture vigorously at 0 °C.

Monitor the reaction by TLC. The reaction time can vary from a few hours to 24 hours

depending on the substrate.

Upon completion, dilute the reaction mixture with toluene and separate the organic layer.

Wash the organic layer with water and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

The crude product is then typically subjected to acidic hydrolysis for deprotection.
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Protocol 3: Deprotection to yield the α-Amino Acid
This protocol describes the final deprotection step.

Materials:

Crude alkylated Schiff base

1 M Hydrochloric acid (HCl)

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b2734447?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2734447?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Diethyl ether

Procedure:

Dissolve the crude alkylated Schiff base in diethyl ether.

Add 1 M HCl and stir the mixture vigorously at room temperature for 4-6 hours.

Monitor the disappearance of the starting material by TLC.

Separate the aqueous layer containing the amino acid hydrochloride.

Wash the aqueous layer with diethyl ether to remove benzaldehyde.

The aqueous solution of the amino acid hydrochloride can be used directly or the free amino

acid can be isolated by adjusting the pH to its isoelectric point.

Conclusion
The use of tert-butyl N-benzylideneglycinate as a glycine enolate equivalent is a powerful and

versatile method for the synthesis of a wide range of α-amino acids. The methodology allows

for high levels of stereocontrol through the use of chiral phase-transfer catalysts or chiral

auxiliaries, making it highly valuable for applications in drug discovery and development. The

experimental protocols provided herein offer a starting point for researchers to explore this

important transformation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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